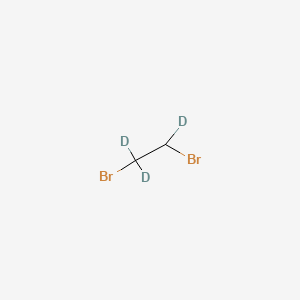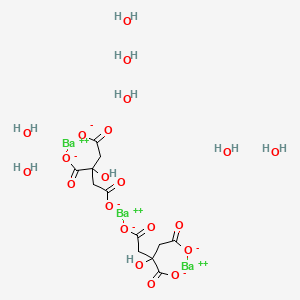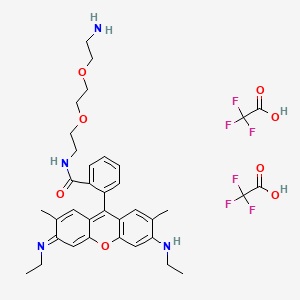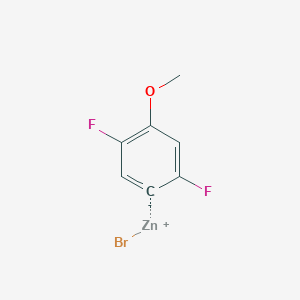
4-Hydroxypropranolol D7 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxypropranolol D7 (hydrochloride) is a deuterium-labeled version of 4-Hydroxypropranolol hydrochloride. It is an active metabolite of Propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is known for its potency, which is comparable to Propranolol, and its ability to inhibit both β1- and β2-adrenergic receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxypropranolol D7 (hydrochloride) involves the deuteration of 4-Hydroxypropranolol hydrochlorideThis can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas .
Industrial Production Methods
Industrial production of 4-Hydroxypropranolol D7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is usually produced in specialized facilities equipped to handle deuterium gas and other reagents required for the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypropranolol D7 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it back to its parent compound, Propranolol.
Substitution: The hydroxyl group in the compound can participate in substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the hydroxyl group is replaced by other functional groups .
Scientific Research Applications
4-Hydroxypropranolol D7 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of beta-adrenergic receptor antagonists.
Biology: The compound is used in biological studies to investigate the effects of beta-adrenergic receptor inhibition on various physiological processes.
Medicine: It is used in pharmacological research to study the metabolism and pharmacokinetics of Propranolol and its metabolites.
Industry: The compound is used in the development of new beta-adrenergic receptor antagonists and other related pharmaceuticals
Mechanism of Action
4-Hydroxypropranolol D7 (hydrochloride) exerts its effects by inhibiting β1- and β2-adrenergic receptors. This inhibition leads to a decrease in the effects of catecholamines like adrenaline and noradrenaline on these receptors. The compound has intrinsic sympathomimetic activity, membrane-stabilizing activity, and potent antioxidant properties. These properties contribute to its overall pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Propranolol: The parent compound, known for its non-selective beta-adrenergic receptor antagonism.
4-Hydroxypropranolol: The non-deuterated version of the compound.
Other beta-adrenergic receptor antagonists: Compounds like Atenolol, Metoprolol, and Nadolol
Uniqueness
4-Hydroxypropranolol D7 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms make the compound more resistant to metabolic degradation, allowing for more accurate tracking and analysis in research applications .
Properties
Molecular Formula |
C16H22ClNO2 |
|---|---|
Molecular Weight |
302.85 g/mol |
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/i1D3,2D3,12D; |
InChI Key |
ZMRUPTIKESYGQW-ODLOEXKQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=CC=CC=C21)O.Cl |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7',19'-dihydroxy-1-oxospiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid;7',19'-dihydroxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid](/img/structure/B15088739.png)

![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B15088763.png)




![N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate)](/img/structure/B15088805.png)


